2-(2-Methylthiophen-3-YL)ethanol chemical properties and structure
2-(2-Methylthiophen-3-YL)ethanol chemical properties and structure
An In-depth Technical Guide to 2-(2-Methylthiophen-3-YL)ethanol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(2-Methylthiophen-3-YL)ethanol (CAS No. 89500-82-3). While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related thiophene derivatives and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide details extrapolated physicochemical properties, a proposed multi-step synthesis protocol with mechanistic insights, and a predictive analysis of its spectroscopic characteristics. Safety considerations and potential applications based on the known utility of the thiophene ethanol scaffold are also discussed.
Introduction and Background
Thiophene and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] The thiophene ring is considered a bioisostere of the benzene ring and is prevalent in drugs targeting a wide array of conditions. Thiophene-ethanol derivatives, in particular, serve as crucial building blocks in the synthesis of more complex molecules, including potent antithrombotic agents like Ticlopidine and Clopidogrel.[2]
2-(2-Methylthiophen-3-YL)ethanol is a substituted thiophene ethanol whose specific substitution pattern—a methyl group at the 2-position and an ethanol group at the 3-position—offers a unique scaffold for synthetic exploration. Understanding its chemical behavior and synthetic accessibility is paramount for its potential use as an intermediate in the development of novel chemical entities. This guide aims to consolidate predictive data and established methodologies to serve as a foundational resource for laboratory work involving this compound.
Chemical Structure and Physicochemical Properties
The structural and identifying information for 2-(2-Methylthiophen-3-YL)ethanol is presented below. The physicochemical properties are largely extrapolated from its isomers, such as 2-(2-Thienyl)ethanol, due to a lack of specific experimental data for the target compound.
Chemical Structure
The structure consists of a thiophene ring substituted at the C2 position with a methyl group and at the C3 position with a 2-hydroxyethyl group.
Caption: Chemical Structure of 2-(2-Methylthiophen-3-YL)ethanol
Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 2-(2-methylthiophen-3-yl)ethanol | - |
| CAS Number | 89500-82-3 | [3] |
| Molecular Formula | C₇H₁₀OS | [3] |
| Molecular Weight | 142.22 g/mol | [3] |
| SMILES | CC1=C(CCO)C=CS1 | [3] |
Estimated Physicochemical Properties
The following properties are estimated based on data for the related isomer, 2-(2-Thienyl)ethanol (CAS 5402-55-1). These values should be used as a guideline and confirmed experimentally.
| Property | Estimated Value | Reference (Isomer Data) |
| Physical State | Colorless to Yellow Liquid | [4] |
| Boiling Point | ~115-125 °C @ 13 mmHg | [4][5] |
| Density | ~1.1-1.2 g/cm³ | [4] |
| Refractive Index | ~1.55 | [4] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, dichloromethane). | [4] |
| logP (o/w) | ~1.3 | [5] |
Synthesis of 2-(2-Methylthiophen-3-YL)ethanol
A reliable synthesis of 2-(2-Methylthiophen-3-YL)ethanol can be envisioned via a multi-step pathway starting from commercially available 2-methylthiophene. The proposed pathway involves a Friedel-Crafts acylation followed by a selective reduction of the resulting ketone. This approach is well-documented for the synthesis of related thiophene derivatives.[6]
Proposed Synthesis Workflow
The overall transformation is outlined below. The key challenge lies in achieving regioselectivity during the acylation of 2-methylthiophene. The electron-donating methyl group primarily directs electrophilic substitution to the C5 position. However, acylation at the C3 position is also possible, and separation of isomers may be required.
Caption: Proposed two-step synthesis of 2-(2-Methylthiophen-3-YL)ethanol.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2-Methylthiophene
-
Principle: An electrophilic acyl group is introduced onto the thiophene ring. While the C5 position is electronically favored, steric hindrance from the adjacent methyl group can allow for a reasonable yield of the C3-acylated product.
-
Procedure:
-
To a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-methylthiophene (1.0 eq) and a suitable solvent like dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.2 eq), to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise from the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 3-acetyl and 5-acetyl isomers, yielding 3-acetyl-2-methylthiophene.
-
Step 2: Reduction of 3-Acetyl-2-methylthiophene
-
Principle: The ketone functional group of the intermediate is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride.
-
Procedure:
-
Dissolve 3-acetyl-2-methylthiophene (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.[6]
-
Once the reaction is complete, cool the flask again and slowly quench the reaction by adding 1M HCl until the pH is approximately 6-7 to neutralize excess NaBH₄.[6]
-
Remove the methanol using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, 2-(2-Methylthiophen-3-YL)ethanol.
-
If necessary, purify further by vacuum distillation.
-
Spectroscopic Analysis (Predicted)
The following spectroscopic characteristics are predicted based on the known structure and data from analogous compounds.[7][8]
¹H NMR Spectroscopy
-
Thiophene Protons (2H): Two doublets are expected in the aromatic region (~6.8-7.2 ppm), corresponding to the two protons on the thiophene ring at the C4 and C5 positions. They will likely show coupling to each other.
-
Ethanol Methylene (-CH₂-CH₂OH, 2H): A triplet is expected around ~3.8 ppm, coupled to the adjacent methylene group.
-
Thiophene-adjacent Methylene (-CH₂-CH₂OH, 2H): A triplet is expected further upfield, around ~2.9 ppm, coupled to the hydroxyl-bearing methylene group.
-
Methyl Protons (-CH₃, 3H): A singlet is expected in the aliphatic region, around ~2.4 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected. It can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
-
Thiophene Carbons (4C): Four distinct signals are expected in the aromatic region (~120-145 ppm). The carbon bearing the methyl group (C2) and the carbon bearing the ethanol group (C3) will be quaternary, while the C4 and C5 carbons will be tertiary.
-
Ethanol Methylene (-CH₂OH, 1C): A signal is expected around ~60-65 ppm.
-
Thiophene-adjacent Methylene (-CH₂-, 1C): A signal is expected further upfield, around ~30-35 ppm.
-
Methyl Carbon (-CH₃, 1C): A signal is expected in the high-field aliphatic region, around ~15 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad, strong absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.[9]
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (~3100-3050 cm⁻¹).[9]
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[9]
-
C=C Stretch (Aromatic): Weak to medium absorptions in the 1475-1600 cm⁻¹ region.[9]
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of a primary alcohol.[9]
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142.
-
Key Fragmentation: A prominent peak at m/z = 111 is expected, corresponding to the loss of the CH₂OH fragment (mass = 31) via benzylic-type cleavage, resulting in a stable thienylmethyl cation. Another significant fragment may appear at m/z = 97, corresponding to the (2-methylthiophen-3-yl)methyl cation.[10][11]
Safety and Handling
-
Hazard Classification (Predicted): May be harmful if swallowed or inhaled and may cause skin and eye irritation.[12] Assumed to be a combustible liquid.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Potential Applications
Based on the established roles of similar thiophene-based intermediates, 2-(2-Methylthiophen-3-YL)ethanol is a promising building block for:
-
Pharmaceutical Synthesis: As a precursor to novel thienopyridine derivatives or other heterocyclic systems with potential therapeutic activity, particularly in the areas of cardiovascular and anti-inflammatory research.
-
Agrochemical Development: The thiophene scaffold is present in various fungicides and insecticides, and this compound could serve as an intermediate for new active ingredients.
-
Materials Science: Thiophene derivatives are fundamental units in the creation of conductive polymers and organic electronic materials. The functional groups on this molecule could be modified for polymerization or incorporation into advanced materials.[13]
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The Good Scents Company. 2-(2-thienyl) ethanol, 5402-55-1. Available at: [Link]
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Cheméo. Chemical Properties of 2-Thiopheneethanol (CAS 5402-55-1). Available at: [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
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PubChem. 2-Thiopheneethanol | C6H8OS | CID 79400. Available at: [Link]
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Philosophical Transactions of the Royal Society A. Synthesis of bio-based 2-thiothiophenes. Available at: [Link]
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Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Available at: [Link]
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NIST WebBook. Thiophene, 2-methyl-. Available at: [Link]
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